Cas no 26560-14-5 ((Z,E)-α-Farnesene)

(Z,E)-α-Farnesene structure
(Z,E)-α-Farnesene structure
Product Name:(Z,E)-α-Farnesene
CAS No:26560-14-5
MF:C15H24
MW:204.351064682007
CID:249799
PubChem ID:5362889
Update Time:2025-04-19

(Z,E)-α-Farnesene Chemical and Physical Properties

Names and Identifiers

    • 1,3,6,10-Dodecatetraene,3,7,11-trimethyl-, (3Z,6E)-
    • (3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene
    • ( Z, E)-farnesene
    • (3Z,6E)- α-Farnesene
    • (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene
    • (Z)-3, (E)-6-α-Farnesene
    • (Z,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene,
    • (Z,E)-α-Farnesen(3,7,11-Trimethyl-1,3,6,10-dodecatetraen)
    • (Z,E)-α-Farnesene
    • 1,3,6,10-Dodetetraene, 3,7,11-trimethyl-,[Z,E]
    • cis,trans-α-Farnesene
    • α-(Z,E)-Farnesene
    • (3Z, 6E)-3, 7, 11-trimethyldodeca-1, 3, 6, 10-tetraene
    • (Z,E)-.alpha.-Farnesene
    • 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (Z,E)-
    • CXENHBSYCFFKJS-OXYODPPFSA-N
    • NS00095989
    • (Z,E)--Farnesene
    • -e,e-Farnesene
    • .ALPHA.-FARNESENE, (3Z,6E)-
    • 3,7,11-Trimethyl-(E,E)-1,3,6,10-Dodecatetraene
    • 26560-14-5
    • CHEBI:39238
    • 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (3Z,6E)-
    • 4U4U81627K
    • FEMA NO. 3839, (3Z,6E)-.ALPHA.-
    • cis-.alpha.-Farnesene
    • Alph
    • .alpha.-(Z,E)-Farnesene
    • Q27119780
    • UNII-4U4U81627K
    • alpha-trans,trans-Farnesene
    • DTXSID70181138
    • cis,trans-alpha-Farnesene
    • (Z)-3, (E)-6-.alpha.-Farnesene
    • (Z,E)-alpha-Farnesene
    • alpha-Farnesene, (3Z,6E)-
    • FEMA No. 3839, (3Z,6E)-alpha-
    • -trans-Farnesene
    • (3Z,6E)- .alpha.-Farnesene
    • (3z,6e)-alpha-farnesene
    • cis,trans-.alpha.-Farnesene
    • Inchi: 1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10-,15-12+
    • InChI Key: CXENHBSYCFFKJS-OXYODPPFSA-N
    • SMILES: C(/C(/C)=C/C/C=C(\C=C)/C)C/C=C(\C)/C

Computed Properties

  • Exact Mass: 204.18792
  • Monoisotopic Mass: 204.187800766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

(Z,E)-α-Farnesene Pricemore >>

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